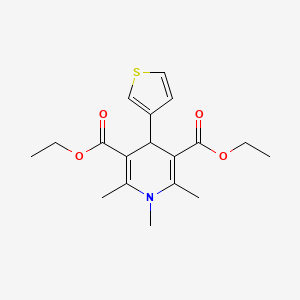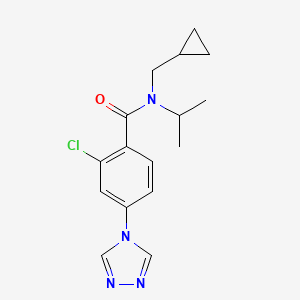![molecular formula C22H21N3O3 B5297994 N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5297994.png)
N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide, commonly known as FPhF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPhF is a furamide derivative that exhibits promising pharmacological properties, making it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of FPhF is not fully understood. However, it is believed that the compound exerts its pharmacological effects by binding to specific receptors in the body. FPhF has been shown to bind to the mu-opioid receptor, which is involved in pain perception, and the 5-HT1A receptor, which is involved in mood regulation.
Biochemical and Physiological Effects:
FPhF exhibits a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory conditions such as arthritis. FPhF has also been shown to have anxiolytic and antidepressant effects, indicating its potential use in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
FPhF has several advantages for lab experiments. The compound is easy to synthesize and has a high yield. FPhF is also stable under normal laboratory conditions, making it easy to handle. However, FPhF has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. FPhF also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of FPhF. One potential direction is the development of FPhF-based drugs for the treatment of cancer. Another potential direction is the investigation of the compound's effects on the immune system. FPhF has been shown to modulate the immune response, and further studies could explore its potential use in the treatment of autoimmune disorders. Additionally, the development of more potent and selective FPhF analogs could lead to the discovery of new drugs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of FPhF involves the reaction of 3-[(4-phenyl-1-piperazinyl)carbonyl]aniline with furfurylamine in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of FPhF is high. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
FPhF has been extensively studied for its potential therapeutic applications. The compound exhibits a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties. FPhF has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(20-10-5-15-28-20)23-18-7-4-6-17(16-18)22(27)25-13-11-24(12-14-25)19-8-2-1-3-9-19/h1-10,15-16H,11-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDSSQYTZGONCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-{3-[(4-Phenylpiperazino)carbonyl]phenyl}-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-acetyl-6-methyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5297915.png)

![6-acetyl-5-(2,4-dimethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5297936.png)
![N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5297943.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B5297947.png)
![N-(2-(9-methyl-9H-carbazol-3-yl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5297955.png)
![1-(4-fluorobenzyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297963.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5297966.png)
![methyl 2-({2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5297967.png)
![1,9-dimethyl-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5297979.png)
![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5297985.png)
![3-chloro-4-methoxy-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5297987.png)
![6-{[(1-propyl-4-piperidinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5298011.png)
